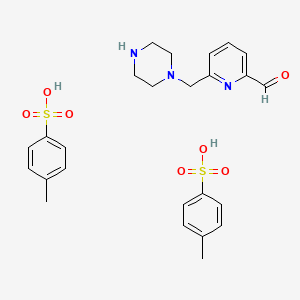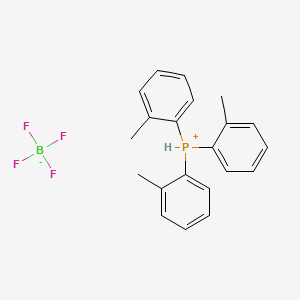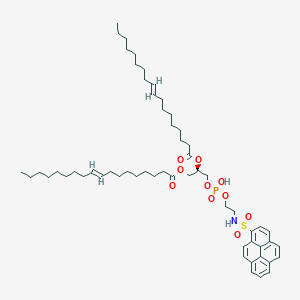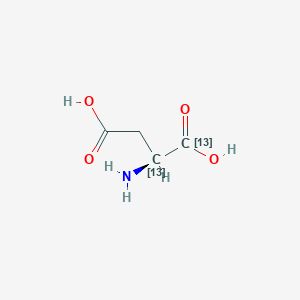
6-(1-Piperazinylmethyl)-2-pyridinecarboxaldehyde bistosylate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Piperazinylmethyl)-2-pyridinecarboxaldehyde bistosylate salt is a chemical compound that features a piperazine moiety linked to a pyridine ring. This compound is often used in various chemical and biological research applications due to its unique structural properties. The presence of both piperazine and pyridine rings makes it a versatile reagent in organic synthesis and medicinal chemistry.
准备方法
合成路线和反应条件
6-(1-哌嗪基甲基)-2-吡啶甲醛双甲苯磺酸盐的合成通常涉及在碱的存在下,2-吡啶甲醛与1-(氯甲基)哌嗪反应。所得中间体然后用对甲苯磺酸处理以形成双甲苯磺酸盐。反应条件通常包括:
溶剂: 常用溶剂包括二氯甲烷或乙醇。
温度: 反应通常在室温下进行。
催化剂: 三乙胺或碳酸钠等碱用于促进反应。
工业生产方法
在工业环境中,6-(1-哌嗪基甲基)-2-吡啶甲醛双甲苯磺酸盐的生产可能涉及连续流动反应器以确保一致的产品质量和产量。自动化系统的使用可以对反应条件进行精确控制,从而提高效率和可扩展性。
化学反应分析
反应类型
6-(1-哌嗪基甲基)-2-吡啶甲醛双甲苯磺酸盐会经历各种化学反应,包括:
氧化: 醛基可以用氧化剂(如高锰酸钾或三氧化铬)氧化成羧酸。
还原: 醛基可以用还原剂(如硼氢化钠或氢化铝锂)还原成醇。
取代: 哌嗪环可以与各种亲电子试剂发生亲核取代反应。
常用试剂和条件
氧化: 高锰酸钾在水性介质中。
还原: 硼氢化钠在甲醇中。
取代: 在碱的存在下使用卤代烷。
主要形成的产物
氧化: 6-(1-哌嗪基甲基)-2-吡啶羧酸。
还原: 6-(1-哌嗪基甲基)-2-吡啶甲醇。
取代: 各种取代的哌嗪衍生物。
科学研究应用
6-(1-哌嗪基甲基)-2-吡啶甲醛双甲苯磺酸盐由于其多功能的化学性质而在科学研究中被广泛使用。它的一些应用包括:
化学: 用作有机合成中制备复杂分子的试剂。
生物学: 用于蛋白质和肽的修饰,特别是在N端修饰。
医学: 研究其潜在的药理活性,包括抗菌和抗癌活性。
工业: 用于开发新材料和催化剂。
作用机制
6-(1-哌嗪基甲基)-2-吡啶甲醛双甲苯磺酸盐的作用机制涉及其与各种分子靶标的相互作用。哌嗪部分可以与生物受体相互作用,而吡啶环可以参与与金属离子的配位。这些相互作用可以调节生物途径并导致各种药理作用。
相似化合物的比较
类似化合物
- 6-(1-哌嗪基甲基)-2-吡啶羧酸
- 6-(1-哌嗪基甲基)-2-吡啶甲醇
- 2-(1-哌嗪基甲基)吡啶
独特性
6-(1-哌嗪基甲基)-2-吡啶甲醛双甲苯磺酸盐的独特之处在于它同时具有醛基和双甲苯磺酸盐。这种组合使其具有多种化学反应活性,使其成为各种研究应用中宝贵的化合物。
属性
分子式 |
C25H31N3O7S2 |
|---|---|
分子量 |
549.7 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;6-(piperazin-1-ylmethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H15N3O.2C7H8O3S/c15-9-11-3-1-2-10(13-11)8-14-6-4-12-5-7-14;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,9,12H,4-8H2;2*2-5H,1H3,(H,8,9,10) |
InChI 键 |
QDGVEYQPPPITKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCN1)CC2=NC(=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)
![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)



![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)

![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)






